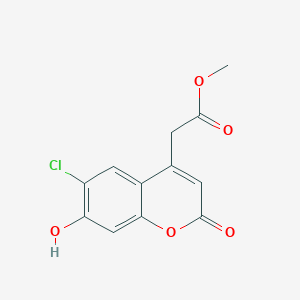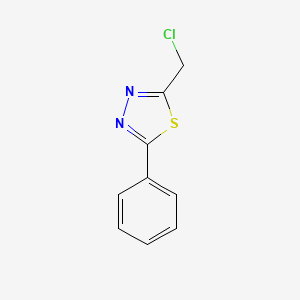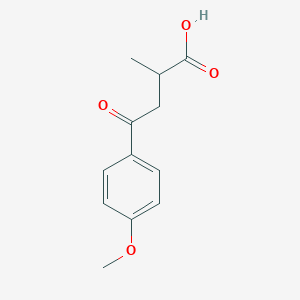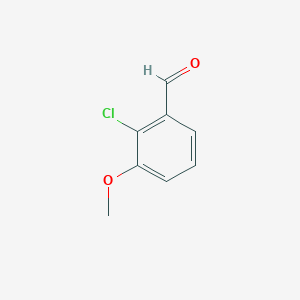
2-Chloro-3-methoxybenzaldehyde
概要
説明
2-Chloro-3-methoxybenzaldehyde is an organic compound with the linear formula H3COC6H3(Cl)CHO . It has a molecular weight of 170.59 . It is a solid substance with a melting point of 53-58 °C .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxybenzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
2-Chloro-3-methoxybenzaldehyde is a solid substance with a melting point of 53-58 °C . It has a molecular weight of 170.59 . The compound’s properties can be influenced by its functional groups, including the methoxy group, the chlorine atom, and the formyl group .科学的研究の応用
Organic Building Blocks
“2-Chloro-3-methoxybenzaldehyde” is used as an organic building block in chemical synthesis . Organic building blocks are fundamental components in the field of organic synthesis. They are used in the construction of complex organic compounds, including pharmaceuticals and polymers.
Precursor for Pharmaceuticals
It has been mentioned that “2-Chloro-3-methoxybenzaldehyde” can be used as a synthetic precursor for pharmaceuticals . This means that it can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Research in Mutagenesis
This compound is also used in the study of mutagenesis . Mutagenesis is a process by which the genetic information of an organism is changed, resulting in a mutation. It may occur spontaneously in nature, or as a result of exposure to mutagens. The study of mutagenesis is crucial in understanding the mechanisms of genetic variation, which is key to evolution and the development of genetic diseases.
Inhibitor in Metabolic Studies
“2-Chloro-3-methoxybenzaldehyde” has been used as an inhibitor in metabolic studies . Specifically, it has been used as an inhibitor of 4- (methylnitrosamino)-1- (3-pyridyl)-1-butanone (NNK) metabolism . NNK is a potent carcinogen found in tobacco smoke, and understanding its metabolism is important in studying the health effects of smoking.
Safety and Hazards
2-Chloro-3-methoxybenzaldehyde is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
作用機序
Target of Action
Aldehydes, in general, can react with various biological targets, including proteins and dna .
Mode of Action
2-Chloro-3-methoxybenzaldehyde, as an aldehyde, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially affect various biochemical pathways, given that these compounds can interact with a variety of biological targets .
Result of Action
The formation of oximes and hydrazones can potentially lead to various molecular and cellular effects, depending on the specific biological targets these compounds interact with .
特性
IUPAC Name |
2-chloro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMLKSXPIITAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503115 | |
| Record name | 2-Chloro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxybenzaldehyde | |
CAS RN |
54881-49-1 | |
| Record name | 2-Chloro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






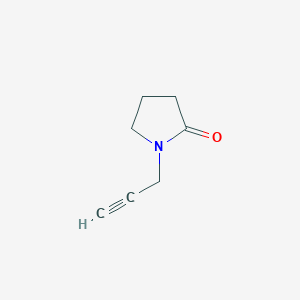
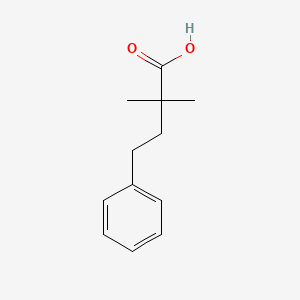



![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)

